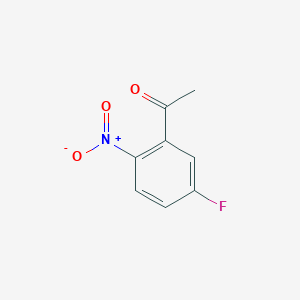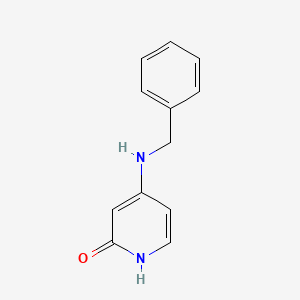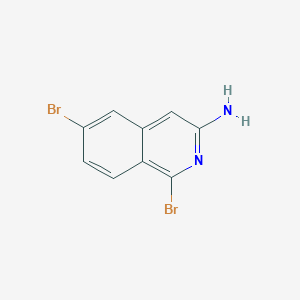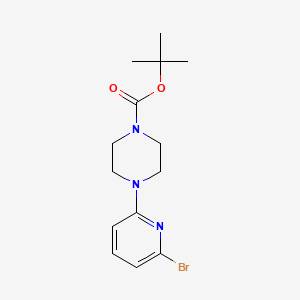![molecular formula C7H5NO2 B1317326 Furo[3,2-B]pyridin-2(3H)-one CAS No. 88011-96-5](/img/structure/B1317326.png)
Furo[3,2-B]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Furo[3,2-B]pyridin-2(3H)-one” is a heterocyclic compound . It has a molecular formula of C7H5NO . The compound is also known by other names such as 2,3-Dihydrofuro[3,2-b]pyridine .
Molecular Structure Analysis
The molecular structure of “Furo[3,2-B]pyridin-2(3H)-one” involves a furo[3,2-b]pyridine core . The average mass of the molecule is 121.137 Da and the monoisotopic mass is 121.052765 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Furo[3,2-B]pyridin-2(3H)-one” are not detailed in the search results. The compound has a molecular formula of C7H5NO .
Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors and Chemical Biology Probes
The furo[3,2-b]pyridine motif has been identified as a central pharmacophore for the development of selective kinase inhibitors. Němec et al. (2021) described the synthesis of highly selective inhibitors of protein kinases CLK and HIPK utilizing the furo[3,2-b]pyridine core. This study highlights the scaffold's utility in creating chemical biology probes for CLK1/2/4 and HIPKs, showcasing the selective inhibition potential of these compounds, including detailed characterization and X-ray crystal structures for enhanced understanding of their binding interactions (Němec et al., 2021).
Anticancer Properties
Furo[3,2-b]pyridine derivatives have demonstrated significant pharmacological potential, including anticancer activities. Dandamudi Sri Laxmi et al. (2020) developed a series of 2-substituted furo[3,2-b]pyridines, showing promising cytotoxic properties against cancer cell lines. This highlights the scaffold's role in contributing to novel anticancer strategies, with certain derivatives exhibiting apoptosis-inducing capabilities, marking them as potential candidates for further therapeutic development (Dandamudi Sri Laxmi et al., 2020).
Material Science Applications
In the field of material science, Yan et al. (2017) introduced a novel furo[3,2-c]pyridine-based iridium complex, demonstrating its utility in organic light-emitting diodes (OLEDs) with a remarkable external quantum efficiency (EQE) of over 30%. This study showcases the potential of furo[3,2-b]pyridine derivatives in enhancing the performance of OLEDs, contributing to the advancement of electronic display technologies (Yan et al., 2017).
Chemical Synthesis and Reactivity
The furo[3,2-b]pyridine unit serves as a versatile building block for the synthesis of complex molecular structures. Chartoire et al. (2008) described an efficient and rapid synthesis approach for furo[3,2-b]pyridine derivatives, highlighting the scaffold's utility in constructing polyheterocycles and exploring regioselective functionalization strategies. This underscores the importance of furo[3,2-b]pyridine in synthetic chemistry for developing functionally diverse molecules (Chartoire et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
3H-furo[3,2-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPYPLBPZILBRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538992 |
Source


|
| Record name | Furo[3,2-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-B]pyridin-2(3H)-one | |
CAS RN |
88011-96-5 |
Source


|
| Record name | Furo[3,2-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)
![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)

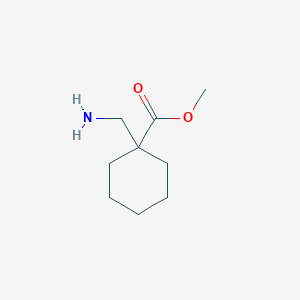
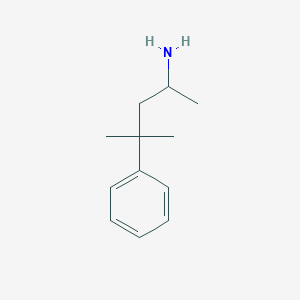

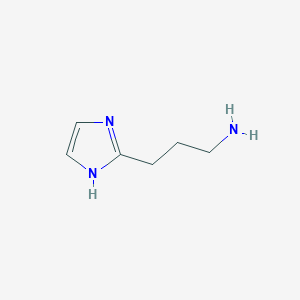
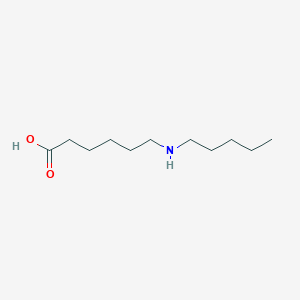
![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)
